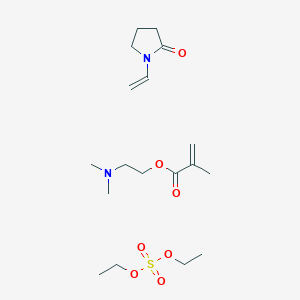

Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

Description

Properties

IUPAC Name |

diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C6H9NO.C4H10O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-3-7-9(5,6)8-4-2/h1,5-6H2,2-4H3;2H,1,3-5H2;3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJPSODUGQZOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53633-54-8 | |

| Record name | Polyquaternium 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53633-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53633-54-8 | |

| Record name | Polyquaternium-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053633548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Preparation

The reaction involves sulfuric acid and ethanol in the presence of a dehydrating agent (e.g., anhydrous sodium sulfate). Key steps include:

-

Acid-Alcohol Mixing : Ethanol (50 g, 95%) is cooled in an ice bath, followed by slow addition of concentrated sulfuric acid (104.5 g) to minimize overheating.

-

Distillation Setup : The mixture is transferred to a two-neck round-bottom flask equipped with a pressure-equalizing funnel and thermocouple. The system is placed under vacuum (≤45 mmHg) to lower the boiling point.

-

Reaction and Distillation : The ethanol-acid mixture is added dropwise (120–150 drops/min) to the flask heated to 155–165°C. Diethyl sulfate distills at 2–3 drops/second, with the bottom layer (density 1.17 g/cm³) separated via a separatory funnel.

-

Purification : The crude product is washed with dilute sodium carbonate and water, then dried over anhydrous sodium sulfate. Typical yields range from 40–50%.

Industrial Production

Industrial synthesis avoids direct ethanol-sulfuric acid reactions due to oxidation side reactions. Instead, chlorosulfuric acid (ClSO₃H) reacts with ethanol:

The intermediate ethyl sulfate undergoes redistribution with sodium sulfate:

Table 1: Comparison of Diethyl Sulfate Synthesis Methods

Synthesis of 2-(Dimethylamino)ethyl 2-Methylprop-2-enoate

This methacrylate derivative is synthesized via esterification or transesterification:

Esterification of Methacrylic Acid

Methacrylic acid reacts with 2-(dimethylamino)ethanol under acid catalysis (e.g., sulfuric acid):

The reaction is refluxed in toluene, with water removed via azeotropic distillation to drive equilibrium.

Transesterification

Methyl methacrylate undergoes transesterification with 2-(dimethylamino)ethanol using titanium(IV) isopropoxide:

Excess methanol is distilled off to improve yields (75–85%).

Synthesis of 1-Ethenylpyrrolidin-2-one

1-Ethenylpyrrolidin-2-one (N-vinylpyrrolidone) is commercially produced via catalytic vinylation of 2-pyrrolidone with acetylene:

The reaction occurs at 140–160°C under pressure using potassium hydroxide as a catalyst.

Polymerization and Formulation

The final compound integrates diethyl sulfate with a copolymer of 2-(dimethylamino)ethyl methacrylate and N-vinylpyrrolidone:

Radical Polymerization

-

Monomer Feed : A 1:1 molar ratio of 2-(dimethylamino)ethyl methacrylate and N-vinylpyrrolidone is dissolved in toluene.

-

Initiator Addition : Azobisisobutyronitrile (AIBN, 1 mol%) is added, and the solution is degassed under nitrogen.

-

Polymerization : The mixture is heated to 70°C for 24 hours, yielding a viscous copolymer.

-

Compounding : Diethyl sulfate (10–20 wt%) is blended into the polymer matrix under shear mixing to enhance crosslinking.

Table 2: Polymerization Parameters

| Parameter | Value |

|---|---|

| Monomer Ratio | 1:1 (methacrylate:vinylpyrrolidone) |

| Temperature | 70°C |

| Initiator | AIBN (1 mol%) |

| Solvent | Toluene |

| Diethyl Sulfate Loading | 10–20 wt% |

Challenges and Optimization

-

Diethyl Sulfate Stability : Hydrolysis to ethyl sulfate and sulfuric acid necessitates anhydrous conditions during formulation.

-

Copolymer Solubility : High dimethylamino content reduces solubility in polar solvents; adjusting monomer ratios improves processability.

-

Toxicity Mitigation : Diethyl sulfate’s carcinogenicity requires closed systems and personal protective equipment during handling .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions are often carried out in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one

- CAS Number : 53633-54-8

- Molecular Formula : C14H23N3O5S

- Molecular Weight : Approximately 329.42 g/mol

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. Notably, diethyl sulfate is recognized as a potent alkylating agent, which plays a significant role in its biological interactions.

Drug Delivery Systems

Diethyl sulfate derivatives are utilized in drug delivery systems due to their ability to form matrices that encapsulate active pharmaceutical ingredients (APIs). This allows for controlled release of the drug, enhancing bioavailability and therapeutic efficacy. The polymer's interaction with biological membranes facilitates improved permeability and absorption of the encapsulated drugs.

Cosmetic Applications

Polyquaternium-11 is widely used in cosmetic formulations as a conditioning agent. It provides benefits such as:

- Film-forming properties : Enhances the texture and feel of hair products.

- Antistatic effects : Reduces static electricity in hair.

- Stabilization : Improves the stability of emulsions in creams and lotions .

Industrial Uses

In industrial applications, this compound serves as an effective surfactant and emulsifier. Its unique properties allow it to stabilize formulations in various sectors including:

Diethyl sulfate exhibits significant biological activity, primarily due to its alkylating properties which can induce mutations and DNA damage. Key findings include:

Mutagenicity

Studies have demonstrated that diethyl sulfate can cause mutations in bacterial systems (e.g., Salmonella typhimurium) and chromosomal aberrations in mammalian cells. It forms N7-alkylguanine adducts leading to errors during DNA replication .

Reproductive Toxicity

Research indicates potential reproductive toxicity associated with diethyl sulfate exposure. Animal studies have shown increased rates of embryo resorption and fetal malformations when administered shortly after mating.

Genotoxic Effects

The genotoxic potential has been confirmed through various assays, including sister chromatid exchange tests and micronucleus formation tests in cultured human lymphocytes.

Case Studies and Research Data

Several case studies have highlighted the applications and effects of diethyl sulfate:

Case Study on Drug Delivery

A study investigated the use of diethyl sulfate-based polymers for delivering anticancer drugs. The results showed enhanced drug release profiles compared to traditional delivery systems, indicating its potential for improving therapeutic outcomes.

Cosmetic Formulation Study

Research evaluating Polyquaternium-11 in hair care products demonstrated significant improvements in hair manageability and reduced frizz compared to formulations without this polymer .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In drug delivery systems, it forms a matrix that encapsulates the active pharmaceutical ingredient, allowing for controlled release. The polymer interacts with biological membranes, enhancing the permeability and absorption of the drug. The molecular targets and pathways involved include interactions with cell surface receptors and transport proteins .

Comparison with Similar Compounds

Diethyl Sulfate

Diethyl sulfate (CAS: 64-67-5) is a sulfate ester widely used as an alkylating agent in organic synthesis. It is known for its role in producing ethyl derivatives and is classified as a carcinogen due to its reactive alkylating properties.

2-(Dimethylamino)ethyl 2-Methylprop-2-enoate (DMAEMA)

DMAEMA (CAS: 2867-47-2) is a methacrylate ester containing a dimethylamino group. It is a key monomer in polymer chemistry, particularly in synthesizing pH-responsive copolymers for drug delivery, adhesives, and coatings .

1-Ethenylpyrrolidin-2-one (N-Vinylpyrrolidone, NVP)

NVP (CAS: 88-12-0) is a cyclic amide monomer used to produce polyvinylpyrrolidone (PVP), a polymer with applications in pharmaceuticals, cosmetics, and industrial adhesives. Its copolymerization with DMAEMA enhances material properties like solubility and biocompatibility .

DMAEMA vs. Ethyl 4-(Dimethylamino)benzoate

highlights DMAEMA’s lower degree of conversion in resin cements compared to ethyl 4-(dimethylamino)benzoate. However, DMAEMA’s reactivity improves significantly with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator. Resins containing ethyl 4-(dimethylamino)benzoate exhibit superior physical properties (e.g., hardness, flexural strength), but DMAEMA-based resins benefit more from DPI, especially at higher amine concentrations (1:2 CQ/amine ratio) .

Table 1: Comparative Performance in Resin Systems

| Property | DMAEMA | Ethyl 4-(Dimethylamino)benzoate |

|---|---|---|

| Degree of Conversion | Lower (improves with DPI) | Higher |

| Physical Properties | Moderate (enhanced by DPI) | Superior |

| Initiator Sensitivity | High (DPI-dependent) | Low |

DMAEMA vs. Other Dimethylethanolamine (DMAE) Esters

DMAEMA’s structural analogs, such as 2-(dimethylamino)ethyl (p-chlorophenoxy)acetate (Cerebon), are used in pharmaceuticals. However, DMAEMA is primarily employed in industrial polymer synthesis due to its balanced reactivity and lower toxicity compared to pharmaceutically active esters like Cerebon .

NVP vs. Other Vinyl Monomers

NVP’s copolymerization with DMAEMA (e.g., in poly(1-vinylpyrrolidone-co-DMAEMA)) results in materials with tunable solubility and biocompatibility, unlike homopolymers of vinyl acetate or acrylamide. This copolymer is used in controlled drug release and adhesives .

Table 3: Copolymer Properties

| Monomer Pair | Key Advantage | Application Example |

|---|---|---|

| NVP + DMAEMA | pH-responsive solubility | Drug delivery systems |

| NVP + Vinyl Acetate | Hydrophilicity | Cosmetic films |

Fluorinated Analogs of DMAEMA

Perfluorinated DMAEMA derivatives (e.g., 2-[methyl(undecafluoropentylsulfonyl)amino]ethyl 2-methylprop-2-enoate) are niche monomers for fluoropolymers. These compounds exhibit enhanced chemical resistance but lack extensive toxicity or application data compared to DMAEMA .

Biological Activity

The compound Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one is a complex polymeric structure formed from the polymerization of specific monomers. This compound exhibits a range of biological activities, making it significant in both industrial applications and scientific research.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

- IUPAC Name : Diethyl sulfate; 2-(dimethylamino)ethyl 2-methylprop-2-enoate; 1-ethenylpyrrolidin-2-one

- CAS Number : 53633-54-8

- Molecular Formula : C14H23N3O5S

- Molecular Weight : Approximately 329.42 g/mol

The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and biological activity.

Diethyl sulfate is known as a potent alkylating agent, which means it can introduce alkyl groups into various biological molecules, including DNA. This property is critical in understanding its biological effects, particularly its potential mutagenicity and carcinogenicity.

- DNA Interaction : Diethyl sulfate has been shown to induce mutations and DNA damage in various test systems, including bacteria and mammalian cells. It primarily forms N7-alkylguanine adducts, leading to errors during DNA replication .

- Carcinogenic Potential : Studies indicate that diethyl sulfate may pose a risk for cancer development due to its ability to cause genetic mutations. Epidemiological studies have suggested an association with increased cancer risk in populations exposed to this compound .

Case Studies and Research Data

Several studies have investigated the biological activities of diethyl sulfate and its derivatives:

- Mutagenicity Tests : In vitro studies have demonstrated that diethyl sulfate induces mutations in bacterial systems (e.g., Salmonella typhimurium) and chromosomal aberrations in mammalian cells. The compound has been classified as a mutagen based on these findings .

- Reproductive Toxicity : In animal models, diethyl sulfate has been linked to reproductive toxicity. For example, female mice treated with diethyl sulfate showed increased rates of embryo resorption and fetal malformations when administered shortly after mating .

- Genotoxic Effects : The genotoxic potential of diethyl sulfate has been confirmed through various assays, including sister chromatid exchange and micronucleus formation tests in cultured human lymphocytes .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Diethyl Sulfate | 98-31-9 | Strong alkylating agent; mutagenic | Linked to cancer risk |

| Dimethyl Sulfate | 77-78-1 | Potent mutagen; induces DNA damage | Similar mechanism of action |

| 2-(Dimethylamino)ethyl Methacrylate | 2867-47-2 | Moderate cytotoxicity; used in polymers | Less genotoxic than diethyl sulfate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.